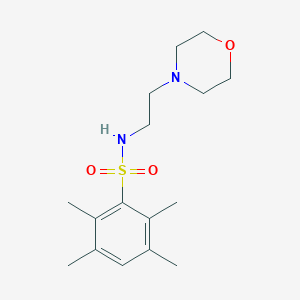

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Overview

Description

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound known for its ability to inhibit calcium uptake in cells. This compound has been widely used in scientific research, particularly in studies related to cellular calcium regulation and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3,5,6-tetramethylbenzenesulfonyl chloride and 2-(morpholin-4-yl)ethanamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.

Procedure: The 2,3,5,6-tetramethylbenzenesulfonyl chloride is reacted with 2-(morpholin-4-yl)ethanamine in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Employed in studies of calcium signaling pathways and cellular calcium regulation.

Medicine: Investigated for its potential therapeutic effects in conditions related to calcium dysregulation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism by which 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide exerts its effects is through the inhibition of calcium uptake in cells. This compound interacts with calcium channels or transporters, blocking the influx of calcium ions into the cell. This inhibition affects various cellular processes that depend on calcium signaling, including muscle contraction, neurotransmitter release, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

2,3,5,6-tetramethylbenzenesulfonamide: Lacks the morpholine group, resulting in different biological activity.

N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the tetramethyl substitution, affecting its chemical properties and reactivity.

Uniqueness

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific structure, which combines the tetramethyl-substituted benzene ring with a morpholine-containing side chain. This unique structure contributes to its specific biological activity, particularly its ability to inhibit calcium uptake in cells, making it a valuable tool in scientific research.

Biological Activity

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C20H27N3O3S

- Molecular Weight : 373.56 g/mol

- Density : 1.151 g/cm³

- Boiling Point : 369.9 °C at 760 mmHg

- LogP : 3.515

The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication. Specifically, the morpholine moiety in this compound may enhance solubility and bioavailability, potentially improving its efficacy against various pathogens.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound effectively inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens remains to be fully elucidated.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of various sulfonamide derivatives. One notable study found that certain derivatives selectively inhibited C1r protease without affecting related serine proteases like trypsin . This selectivity is crucial for developing targeted therapies with minimal side effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of sulfonamides indicates that modifications in the aromatic ring and substituents significantly influence their biological activity. For example, the introduction of a morpholine group has been associated with enhanced antibacterial potency . Future research should focus on optimizing the structure of this compound to maximize its therapeutic efficacy.

Summary Table of Biological Activities

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-12-11-13(2)15(4)16(14(12)3)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTZRESWTZTRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOCC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321533 | |

| Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321714-20-9 | |

| Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.